molecular formula C10H10N4O2 B14340150 (E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine CAS No. 106648-35-5

(E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine

Cat. No.: B14340150
CAS No.: 106648-35-5
M. Wt: 218.21 g/mol
InChI Key: ZCNANOGJZLFTET-UHFFFAOYSA-N
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Description

(E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine is a hydrazone derivative, characterized by the presence of a hydrazine functional group attached to a glycine backbone

Preparation Methods

The synthesis of (E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine typically involves the reaction of 4-cyanobenzaldehyde with glycine hydrazide under acidic or basic conditions. The reaction can be carried out in various solvents, including ethanol or methanol, and often requires refluxing to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine can undergo several types of chemical reactions:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or methanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine has several scientific research applications:

Mechanism of Action

The mechanism by which (E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine exerts its effects involves the interaction with specific molecular targets, such as enzymes or receptors. The hydrazone group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar compounds to (E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine include other hydrazone derivatives and Schiff bases. These compounds share similar structural features but differ in their specific functional groups and substituents. For example:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

106648-35-5

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

2-[[2-(4-cyanophenyl)hydrazinyl]methylideneamino]acetic acid

InChI

InChI=1S/C10H10N4O2/c11-5-8-1-3-9(4-2-8)14-13-7-12-6-10(15)16/h1-4,7,14H,6H2,(H,12,13)(H,15,16)

InChI Key

ZCNANOGJZLFTET-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)NNC=NCC(=O)O

Origin of Product

United States

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